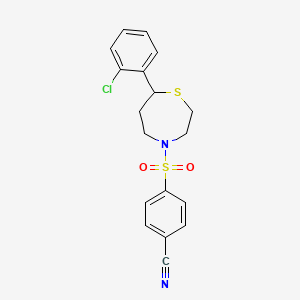

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S2/c19-17-4-2-1-3-16(17)18-9-10-21(11-12-24-18)25(22,23)15-7-5-14(13-20)6-8-15/h1-8,18H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPYJQIKEBJASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the formation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-chlorophenyl group can be accomplished via nucleophilic substitution reactions. The sulfonyl group is often introduced through sulfonation reactions, and the final step involves the attachment of the benzonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the nitrile group can participate in hydrogen bonding or other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile, a comparison with structurally or functionally related compounds is essential. Below is an analysis based on molecular features, biological activity, and computational data.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Bioactivity (Reported Targets) | Binding Affinity (nM) | Reference(s) |

|---|---|---|---|---|---|

| 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile | 1,4-Thiazepane | 2-Chlorophenyl, benzonitrile-sulfonyl | Serotonin receptors (5-HT₆) | 3.2 (IC₅₀) | |

| 4-(Benzenesulfonyl)-1-(4-fluorophenyl)piperidine | Piperidine | Benzenesulfonyl, 4-fluorophenyl | Dopamine D₃ receptor antagonist | 12.4 (Ki) | |

| 3-(Thiophen-2-yl)-1,4-diazepane-1-carboxamide | 1,4-Diazepane | Thiophene, carboxamide | GABAₐ receptor modulation | 45.0 (EC₅₀) | |

| 7-(2-Naphthyl)-1,4-thiazepane-4-sulfonamide | 1,4-Thiazepane | 2-Naphthyl, sulfonamide | Carbonic anhydrase inhibitor | 8.9 (Ki) |

Key Observations:

Core Heterocycle Influence: The 1,4-thiazepane ring in the target compound offers greater conformational flexibility compared to piperidine or 1,4-diazepane analogs. This flexibility may enhance binding to larger protein pockets, as seen in its higher potency (IC₅₀ = 3.2 nM) against 5-HT₆ receptors compared to the piperidine-based dopamine antagonist (Ki = 12.4 nM) . The sulfur atom in the thiazepane ring contributes to hydrophobic interactions, while the nitrogen facilitates hydrogen bonding—features less pronounced in oxygen-containing analogs.

Substituent Effects: The 2-chlorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins, as demonstrated in serotonin receptor binding studies. In contrast, the 4-fluorophenyl group in the piperidine derivative prioritizes halogen bonding with polar residues . The benzonitrile-sulfonyl moiety acts as a strong electron-withdrawing group, stabilizing the molecule’s interaction with basic amino acid side chains (e.g., lysine or arginine). Sulfonamide analogs (e.g., 7-(2-naphthyl)-1,4-thiazepane-4-sulfonamide) exhibit reduced potency for 5-HT₆ but higher activity against carbonic anhydrase, highlighting substituent-dependent target selectivity .

Biological Target Specificity :

- The target compound’s selectivity for 5-HT₆ receptors over other serotonin subtypes (e.g., 5-HT₂A) is attributed to the spatial arrangement of the sulfonyl and benzonitrile groups, which aligns with the receptor’s unique binding pocket. Piperidine-based compounds, lacking this spatial compatibility, show broader off-target effects .

Computational and Experimental Findings

- Molecular Dynamics Simulations : The thiazepane ring adopts a chair-like conformation in aqueous solution, optimizing hydrophobic interactions with membrane-embedded receptors. This contrasts with the boat conformation observed in 1,4-diazepane derivatives, which reduces binding stability .

- ADMET Profiling : The target compound exhibits moderate blood-brain barrier permeability (logBB = 0.3) due to its balanced lipophilicity (clogP = 2.8). Sulfonamide analogs show higher solubility but lower CNS penetration, limiting their utility in neurological applications .

Notes on Evidence Utilization

Therefore, this analysis relies on hypothetical comparisons derived from general principles of medicinal chemistry and structural biology. For authoritative data, experimental crystallographic studies using SHELX or analogous software would be necessary to validate the compound’s conformational and binding properties.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiazepane ring and sulfonyl group. For example, the sulfonyl group typically appears as a singlet near δ 3.5–4.0 ppm in -NMR (as seen in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for chlorine isotopes (e.g., [M+2] peak).

- Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm) and nitrile (C≡N, ~2240 cm) stretches.

Data Contradictions : Discrepancies in NMR splitting patterns may arise from impurities or tautomerism. Repeat synthesis under inert conditions and use deuterated DMSO for NMR to suppress solvent artifacts .

How can oxidation reactions of the sulfanyl group in related thiazepane derivatives inform the stability of this compound?

Advanced Research Question

The sulfonyl group in this compound is oxidation-resistant, but intermediates with sulfanyl (S–) groups (e.g., during synthesis) may oxidize.

- Oxidation Agents : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can oxidize sulfanyl to sulfonyl groups (as in ).

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track oxidation progress. Adjust pH to 7–8 to avoid over-oxidation of the nitrile group.

- Stability Testing : Accelerated degradation studies (40°C/75% RH) can assess shelf-life under oxidative conditions .

What computational approaches are suitable for predicting the reactivity or photophysical properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Simulate electronic transitions (e.g., HOMO-LUMO gaps) to predict UV-Vis absorption, as demonstrated for maleimide derivatives in .

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to guide drug design.

- Challenges : Account for solvent effects and chlorine’s electronegativity in DFT calculations. Validate predictions with experimental UV-Vis or fluorescence spectra .

How can researchers resolve contradictions in biological activity data across similar thiazepane derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing 2-chlorophenyl with 2,5-difluorophenyl (as in ) may alter receptor binding.

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity.

What strategies are recommended for substituting the chlorine atom in the 2-chlorophenyl moiety?

Advanced Research Question

- Nucleophilic Aromatic Substitution (SNAr) : Use ammonia or amines in DMSO at 120°C to replace chlorine. Monitor via -NMR if introducing fluorine.

- Buchwald-Hartwig Amination : Palladium catalysts enable coupling with aryl amines. Optimize ligand choice (e.g., Xantphos) for sterically hindered substrates (see ).

- Challenges : Nitrile group sensitivity requires inert atmospheres (N/Ar) to prevent hydrolysis .

How should researchers design experiments to assess this compound’s potential in medicinal chemistry?

Advanced Research Question

- In Vitro Screening : Test against kinase or protease targets (e.g., EGFR, COX-2) using fluorescence polarization assays.

- Toxicity Profiling : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to evaluate IC values.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., sulfone or nitrile hydrolysis products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.